molecular formula C13H12N4OS B2729019 3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone CAS No. 1051983-35-7

3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone

Cat. No.: B2729019
CAS No.: 1051983-35-7
M. Wt: 272.33
InChI Key: URLHBVZOVZMEJW-NZEDCCBKSA-N
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Description

3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone is an organic compound that features a unique structure combining phenylhydrazone and thienyl groups

Scientific Research Applications

3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone typically involves the condensation of 2-thiophenecarboxaldehyde with phenylhydrazine, followed by the reaction with a suitable ketone. The reaction conditions often require an acidic or basic catalyst to facilitate the condensation process. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thienyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Substituted thienyl derivatives with diverse functional groups.

Mechanism of Action

The mechanism of action of 3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the thienyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Phenylhydrazono)-3-(2-thienyl)propanal: Lacks the oxo group, resulting in different reactivity and properties.

    3-Oxo-2-(2-phenylhydrazono)-3-(2-furyl)propanal hydrazone: Contains a furyl group instead of a thienyl group, leading to variations in electronic properties and biological activity.

Uniqueness

3-Oxo-2-(2-phenylhydrazono)-3-(2-thienyl)propanal hydrazone is unique due to the presence of both phenylhydrazone and thienyl groups, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

(2E,3E)-3-hydrazinylidene-2-(phenylhydrazinylidene)-1-thiophen-2-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c14-15-9-11(13(18)12-7-4-8-19-12)17-16-10-5-2-1-3-6-10/h1-9,16H,14H2/b15-9+,17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLHBVZOVZMEJW-NZEDCCBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NN=C(C=NN)C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N/N=C(\C=N\N)/C(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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